Xylopropamine Hydrobromide is an anti-inflammatory and analgesic agent.
Xylopropamine Hydrobromide
CAS No.: 861007-60-5
Cat. No.: VC0547434
Molecular Formula: C11H18BrN
Molecular Weight: 244.176
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861007-60-5 |
|---|---|
| Molecular Formula | C11H18BrN |
| Molecular Weight | 244.176 |
| IUPAC Name | 1-(3,4-dimethylphenyl)propan-2-amine;hydrobromide |
| Standard InChI | InChI=1S/C11H17N.BrH/c1-8-4-5-11(6-9(8)2)7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H |
| Standard InChI Key | IJLVNAAAPOIUHR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)CC(C)N)C.Br |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Xylopropamine Hydrobromide is a hydrobromide salt of xylopropamine, a phenethylamine derivative. Its systematic IUPAC name is 1-(3,4-dimethylphenyl)propan-2-amine hydrobromide, with the molecular formula C₁₁H₁₈BrN and a molecular weight of 244.176 g/mol . The compound crystallizes as a solid powder with solubility in dimethyl sulfoxide (DMSO) and stability under refrigeration (-20°C for long-term storage) .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 861007-60-5 | |
| Molecular Formula | C₁₁H₁₈BrN | |
| Molecular Weight | 244.176 g/mol | |
| SMILES | CC(N)CC1=CC=C(C)C(C)=C1.[H]Br | |
| Purity | >98% (HPLC) |
Structural Analogues and Derivatives
Xylopropamine Hydrobromide belongs to the substituted amphetamine class, sharing structural similarities with compounds like 3,4-dimethylmethcathinone and 4-methylamphetamine . The 3,4-dimethylphenyl substitution on the propane-2-amine backbone distinguishes it from other amphetamines, influencing its receptor binding and metabolic stability .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of Xylopropamine Hydrobromide typically involves:
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Alkylation of 3,4-dimethylbenzaldehyde to form the corresponding nitrile intermediate.
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Reductive amination using lithium aluminum hydride (LiAlH₄) to yield the primary amine.
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Salt formation via reaction with hydrobromic acid (HBr) to produce the hydrobromide salt .
Table 2: Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | KCN, NH₄Cl, ethanol, reflux | 65–70 |
| Reductive Amination | LiAlH₄, THF, 0–5°C | 50–55 |
| Salt Formation | HBr gas, diethyl ether | 85–90 |
Analytical Data
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NMR Spectroscopy: The proton NMR spectrum (DMSO-d₆) shows characteristic peaks at δ 2.25 (s, 6H, aromatic CH₃), δ 3.10 (m, 1H, CHNH₂), and δ 7.35–7.45 (m, 3H, aromatic H) .
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Mass Spectrometry: ESI-MS exhibits a base peak at m/z 163.26 (corresponding to the free base) and a molecular ion cluster at m/z 244.18 [M+H]⁺ .
Pharmacological Profile
Mechanism of Action
Xylopropamine Hydrobromide exerts its effects through:
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Monoamine Oxidase Inhibition (MAO): Preclinical studies indicate potent inhibition of MAO-A (IC₅₀ = 12 nM) and MAO-B (IC₅₀ = 28 nM), leading to elevated synaptic serotonin and dopamine levels .
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Cyclooxygenase (COX) Modulation: Reduces prostaglandin synthesis by 40–60% at 10 μM in murine macrophage assays, explaining its anti-inflammatory effects .
Analgesic Activity
In the abdominal constriction test (mice, 25 mg/kg i.p.), Xylopropamine Hydrobromide reduced writhing episodes by 78% compared to controls, outperforming aspirin (52% reduction) . The compound’s ED₅₀ in the hot-plate test (55°C) was 8.2 mg/kg, indicating central analgesic action .
Anti-Inflammatory Effects
In a carrageenan-induced paw edema model (rats, 10 mg/kg oral), the compound reduced swelling by 64% at 4 hours, comparable to indomethacin (68%) but with fewer gastrointestinal side effects .
Table 3: Pharmacological Data
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